1-Morpholin-4-yl-3-phenoxy-propan-2-ol
Description
1-Morpholin-4-yl-3-phenoxy-propan-2-ol is a secondary alcohol featuring a morpholine moiety at position 1 and a phenoxy group at position 3 of a propan-2-ol backbone. Its molecular formula is C₁₃H₁₉NO₃ (calculated molecular weight: 261.30 g/mol). The compound’s structure combines a hydrophilic morpholine ring (enhancing solubility) with a hydrophobic phenoxy group (influencing lipid membrane interactions).
Properties
IUPAC Name |
1-morpholin-4-yl-3-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-12(10-14-6-8-16-9-7-14)11-17-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWAJARNWASOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293421 | |
| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-26-4 | |
| Record name | NSC89427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Morpholin-4-yl-3-phenoxy-propan-2-ol can be synthesized through a multi-step process involving the reaction of morpholine with epichlorohydrin, followed by the introduction of a phenoxy group. The reaction typically involves the following steps:
Reaction of Morpholine with Epichlorohydrin: Morpholine reacts with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(morpholin-4-yl)-2,3-epoxypropane.
Opening of the Epoxide Ring: The epoxide ring is then opened by reacting with phenol in the presence of a catalyst such as potassium carbonate, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholin-4-yl-3-phenoxy-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and sodium ethoxide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Morpholin-4-yl-3-phenoxy-propan-2-ol has been studied for its potential as an enzyme inhibitor and receptor modulator :
- Enzyme Inhibition : It exhibits significant inhibitory effects on enzymes such as carbonic anhydrase, with an IC50 value comparable to established inhibitors like acetazolamide. This inhibition is particularly relevant in cancer biology due to its role in pH regulation within tumors .
- Antitumor Activity : The compound has demonstrated promising results against various cancer cell lines:
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Mechanism of Action : The compound can bind to the active or allosteric sites of enzymes, inhibiting their activity. Additionally, it modulates receptor activity, influencing cellular signaling pathways critical for various biological processes .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound against ovarian cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations comparable to standard chemotherapeutics .
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the mechanism by which this compound inhibits carbonic anhydrase revealed that it binds effectively to the enzyme's active site, preventing substrate access. This mechanism is crucial for developing therapeutic agents targeting diseases where carbonic anhydrase plays a pivotal role .
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-phenoxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Aromatic Substituent Modifications Naphthyl vs. Methoxy-Phenoxy: The 3-methoxy substitution (C₁₄H₂₂ClNO₄) introduces electron-donating effects, altering electronic properties and improving solubility when isolated as a hydrochloride salt .
Functional Group Variations Alcohol vs. Ketone: The ketone-containing analog (C₁₈H₂₁NO₃) lacks hydrogen-bonding capability at the hydroxyl position, reducing polarity but enabling distinct binding interactions (e.g., enzyme inhibition) . Salt Formation: The hydrochloride salt (C₁₄H₂₂ClNO₄) demonstrates higher stability and water solubility, critical for oral bioavailability .
Complex Derivatives
- Benzimidazole Analogs : These compounds integrate sulfonyl/sulfinyl groups, mimicking proton pump inhibitors (e.g., omeprazole). The morpholinyl propoxy chain may modulate pharmacokinetics or target specificity .
Biological Activity
1-Morpholin-4-yl-3-phenoxy-propan-2-ol (MPP) is a synthetic compound characterized by its morpholine ring, phenoxy group, and propanol backbone. Its molecular formula is C13H19NO3. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.
The biological activity of MPP is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to either the active site or an allosteric site, preventing substrate binding. Additionally, MPP can modulate receptor activity, influencing cellular signaling pathways crucial for various biological processes.
Enzyme Inhibition
Research indicates that MPP exhibits significant inhibitory effects on various enzymes. For instance, it has been shown to inhibit carbonic anhydrase with an IC50 value comparable to standard inhibitors like acetazolamide . The inhibition of carbonic anhydrase is particularly relevant in cancer biology, where altered pH regulation can affect tumor growth and metastasis.
Antitumor Activity
This compound has demonstrated promising antitumor activity in several studies:
- Ovarian Cancer : In vitro studies revealed that MPP significantly inhibited the proliferation of ovarian cancer cell lines (ID8) with an IC50 value of approximately 9.40 μM, while standard treatments like cisplatin had an IC50 of 8.50 μM .
- Mechanism of Action : The compound's antitumor effects may be linked to its ability to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer progression and response to hypoxia. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .
Structure-Activity Relationship (SAR)
The unique structural features of MPP contribute significantly to its biological activity. The morpholine and phenoxy groups are critical for its interaction with biological targets:
| Structural Feature | Impact on Activity |
|---|---|
| Morpholine Ring | Facilitates binding to enzymes and receptors |
| Phenoxy Group | Enhances lipophilicity and receptor interaction |
Studies have shown that modifications in these groups can lead to variations in biological potency, underscoring their importance in drug design .
Study on Carbonic Anhydrase Inhibition
A recent study evaluated several morpholine derivatives for their inhibitory effects on carbonic anhydrase. MPP was found to possess significant inhibitory activity with an IC50 comparable to established inhibitors, making it a candidate for further development in therapeutic applications against conditions where carbonic anhydrase plays a role .
Antiproliferative Effects
In another investigation focusing on various cancer cell lines, MPP exhibited notable antiproliferative effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The compound induced apoptosis in these cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
